1-methyl-4-(4-prop-2-enoxyphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4’-Methylphenoxy)phenyl allyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyl group attached to a phenyl ring, which is further substituted with a methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-(4’-Methylphenoxy)phenyl allyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with an alkyl halide in an S_N2 reaction. For this compound, sodium 4-(4’-methylphenoxy)phenoxide reacts with allyl bromide to form the desired ether .
Industrial Production Methods
Industrial production of ethers like 4-(4’-Methylphenoxy)phenyl allyl ether typically involves large-scale Williamson ether synthesis. This process is optimized for high yield and purity, often using dimethoxyethane as a solvent to ensure a homogeneous reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4’-Methylphenoxy)phenyl allyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium hydride in aprotic solvents.
Major Products
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or phenols.
Wissenschaftliche Forschungsanwendungen
4-(4’-Methylphenoxy)phenyl allyl ether has various applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4’-Methylphenoxy)phenyl allyl ether involves its ability to undergo Claisen rearrangement. This reaction proceeds through a concerted mechanism, where the allyl group migrates to the ortho position of the phenyl ring, resulting in the formation of a new carbon-carbon bond and the dearomatization of the phenyl ring . This rearrangement is facilitated by the presence of acid catalysts and elevated temperatures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl phenyl ether: Similar structure but lacks the methylphenoxy group.
4-Methoxyphenyl allyl ether: Contains a methoxy group instead of a methylphenoxy group.
Phenyl allyl ether: Basic structure without any additional substituents.
Uniqueness
4-(4’-Methylphenoxy)phenyl allyl ether is unique due to the presence of the methylphenoxy group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C16H16O2 |
---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-methyl-4-(4-prop-2-enoxyphenoxy)benzene |
InChI |
InChI=1S/C16H16O2/c1-3-12-17-14-8-10-16(11-9-14)18-15-6-4-13(2)5-7-15/h3-11H,1,12H2,2H3 |
InChI-Schlüssel |
YKKOYRYVUGLOAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.